molecular formula C8H7NO4 B1590039 4-(Methoxycarbonyl)picolinic acid CAS No. 24195-03-7

4-(Methoxycarbonyl)picolinic acid

Cat. No. B1590039
CAS RN: 24195-03-7
M. Wt: 181.15 g/mol
InChI Key: AWYZUHWYUSSDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxycarbonyl)picolinic acid is a chemical compound with the molecular formula C8H7NO4 . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .


Molecular Structure Analysis

The molecular weight of 4-(Methoxycarbonyl)picolinic acid is 181.15 . The InChI code is 1S/C8H7NO4/c1-13-8(12)5-2-3-9-6(4-5)7(10)11/h2-4H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

4-(Methoxycarbonyl)picolinic acid is a solid at room temperature . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • “4-(Methoxycarbonyl)picolinic acid” is a chemical compound with the molecular formula C8H7NO4 . It has a molecular weight of 181.15 .
  • It is typically stored in an inert atmosphere at temperatures between 2-8°C .
  • Scientific Field : Medicinal Inorganic Chemistry .
  • Application Summary : The study involves designing a family of six complexes based on 5-nitropicolinic acid and transition metals . These complexes have been tested for their potential anticancer and anti-inflammatory properties .
  • Methods of Application : The complexes were obtained and characterized using single-crystal X-ray diffraction (SCXRD), elemental analyses (EA), and spectroscopic techniques . Quantum chemical calculations using Time-Dependent Density Functional Theory (TD-DFT) were performed to study the luminescence properties of some compounds .
  • Results : The anticancer activity of all complexes was tested against three tumor cell lines: B16-F10, HT29, and HepG2 . The best results were found for two of the compounds against B16-F10 (IC50 = 26.94 and 45.10 μg mL −1, respectively) . Anti-inflammatory studies using RAW 264.7 cells exhibited promising activity for three of the compounds (IC50 NO = 5.38, 24.10, and 17.63 μg mL −1, respectively) .
  • “4-(Methoxycarbonyl)picolinic acid” is a chemical compound with the molecular formula C8H7NO4 . It has a molecular weight of 181.15 .
  • It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Safety And Hazards

The safety information for 4-(Methoxycarbonyl)picolinic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302-H315-H319-H332-H335, and the precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests potential future directions for the study and application of 4-(Methoxycarbonyl)picolinic acid and related compounds.

properties

IUPAC Name

4-methoxycarbonylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)5-2-3-9-6(4-5)7(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYZUHWYUSSDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538019
Record name 4-(Methoxycarbonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxycarbonyl)picolinic acid

CAS RN

24195-03-7
Record name 4-(Methoxycarbonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methoxycarbonyl)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of methanol (800 mL), potassium hydroxide (44 g, 0.95 mol) and dimethyl pyridine-2,4-dicarboxylate (ChemPacific) (156 g, 079 mol) was refluxed for 0.5 hours and then evaporated in vacuo to afford 4-(methoxycarbonyl)picolinic acid (144 g) as a yellow solid.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methoxycarbonyl)picolinic acid
Reactant of Route 2
Reactant of Route 2
4-(Methoxycarbonyl)picolinic acid
Reactant of Route 3
4-(Methoxycarbonyl)picolinic acid
Reactant of Route 4
Reactant of Route 4
4-(Methoxycarbonyl)picolinic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(Methoxycarbonyl)picolinic acid
Reactant of Route 6
Reactant of Route 6
4-(Methoxycarbonyl)picolinic acid

Citations

For This Compound
1
Citations
M Das, T Yang, J Dong, F Prasetya… - Chemistry–An Asian …, 2018 - Wiley Online Library
Dynamic combinatorial chemistry (DCC) is a powerful supramolecular approach for discovering ligands for biomolecules. To date, most, if not all, biologically templated DCC systems …
Number of citations: 27 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.